molecular formula C13H8ClN3O5 B4758599 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide

4-chloro-3-nitro-N-(3-nitrophenyl)benzamide

Cat. No.: B4758599
M. Wt: 321.67 g/mol
InChI Key: YCZXIRQLRPMGAD-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-(3-nitrophenyl)benzamide is an aromatic compound with the molecular formula C13H9ClN2O3 It is characterized by the presence of both chloro and nitro functional groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with 3-nitroaniline under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The nitro groups in 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitro-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can influence the compound’s binding affinity and specificity. Detailed studies on its mechanism of action are ongoing and may vary depending on the specific application.

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzonitrile: Shares the chloro and nitro groups but differs in the presence of a nitrile group instead of the amide.

    4-Chloro-3-nitrophenol: Similar functional groups but lacks the amide linkage.

    4-Chloro-3-nitrobenzamide: Similar structure but without the additional nitrophenyl group.

Uniqueness: 4-Chloro-3-nitro-N-(3-nitrophenyl)benzamide is unique due to the combination of its functional groups and the presence of both chloro and nitro substituents on the benzamide structure.

Properties

IUPAC Name

4-chloro-3-nitro-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O5/c14-11-5-4-8(6-12(11)17(21)22)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZXIRQLRPMGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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